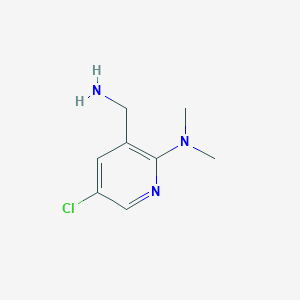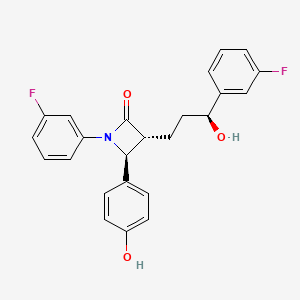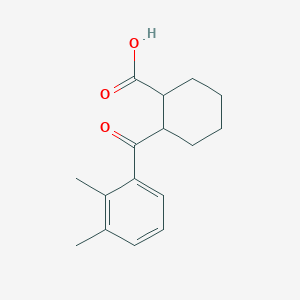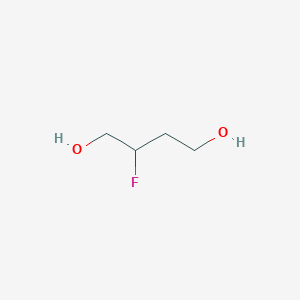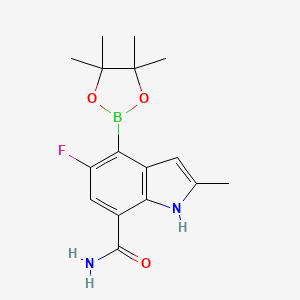![molecular formula C8H9N5S B14884654 5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)
5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of the pyridine moiety further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine typically involves the reaction of pyridine-3-methanethiol with 4H-1,2,4-triazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF) under controlled conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Applications De Recherche Scientifique
5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole derivatives: Known for their diverse pharmacological activities, including antileishmanial and antimalarial properties.
Imidazole derivatives: Widely used in medicinal chemistry for their antimicrobial and antifungal activities.
Pyrimidine derivatives: Explored for their anticancer and antiviral properties.
Uniqueness
5-((Pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-amine stands out due to its unique combination of the pyridine and triazole moieties, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for therapeutic applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H9N5S |
|---|---|
Poids moléculaire |
207.26 g/mol |
Nom IUPAC |
3-(pyridin-3-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C8H9N5S/c9-7-11-8(13-12-7)14-5-6-2-1-3-10-4-6/h1-4H,5H2,(H3,9,11,12,13) |
Clé InChI |
AIIHVQNLAGPZNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CSC2=NNC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({2-[(3-Methyl-4-nitrophenyl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14884576.png)
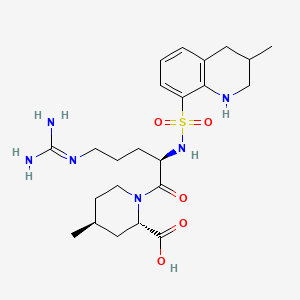
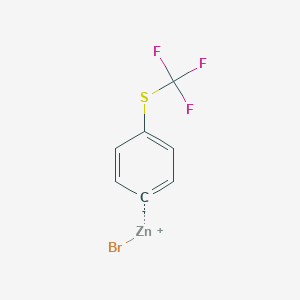
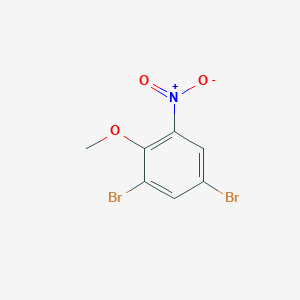
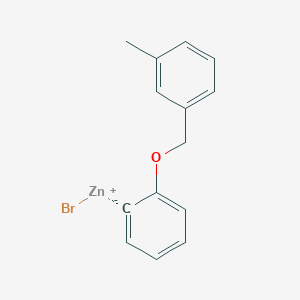
![2-Methyl-2H-benzo[e][1,3]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B14884599.png)
